Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
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Overview
Description
“Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate” is a complex organic compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for “this compound” is not available in the sources I have access to .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its molecular structure and the conditions under which it is reacted. Without specific information about the compound’s structure and the reaction conditions, it’s difficult to predict the exact reactions .Scientific Research Applications
Synthesis and Structural Analysis
One study focused on the synthesis and characterization of this compound, examining its structural properties through single crystal X-ray diffraction analysis. The investigation revealed issues of disorder within the methoxycarbonyl group, displaying two independent molecules in the asymmetric unit with slight differences in the mutual orientation of their aryltriazenyl groups. This study provides foundational knowledge on the molecular structure, aiding further research and application in material science and medicinal chemistry (Moser, Bertolasi, & Vaughan, 2005).
Antimicrobial Activities
Another research avenue involves the derivative compounds of "Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate" for potential antimicrobial applications. One study synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested them for antimicrobial activities. Some derivatives showed good or moderate activities against various microorganisms, indicating potential for developing new antimicrobial agents (Bektaş et al., 2007).
Antiviral and Anti-Inflammatory Properties
Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated anti-inflammatory and analgesic activities. These compounds were evaluated for their potential as COX-1/COX-2 inhibitors, with some showing significant inhibitory activity and promising as anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Advanced Material Synthesis
The compound and its derivatives have also been utilized in the synthesis of advanced materials, such as aromatic polyimides. These materials exhibit desirable properties like solubility in organic solvents and high thermal stability, making them suitable for various applications in the electronics and aerospace industries (Butt et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[[1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-3-30-16-10-8-15(9-11-16)24-19(26)17(12-22-21(24)28)18(25)23-14-6-4-13(5-7-14)20(27)29-2/h4-11,17H,3,12H2,1-2H3,(H,22,28)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHKCMDXCHDMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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